1,8-Diamino-2,7-bis(butylsulfanyl)-4,5-dihydroxyanthracene-9,10-dione
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Overview
Description
1,8-Diamino-2,7-bis(butylthio)-4,5-dihydroxyanthracene-9,10-dione is a complex organic compound with a unique structure that includes amino groups, butylthio groups, and dihydroxyanthracene-dione
Preparation Methods
The synthesis of 1,8-Diamino-2,7-bis(butylthio)-4,5-dihydroxyanthracene-9,10-dione typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the anthracene core: This can be achieved through Friedel-Crafts acylation of anthracene.
Introduction of amino groups: Amination reactions can be used to introduce amino groups at the 1 and 8 positions.
Addition of butylthio groups: Thiolation reactions can be employed to add butylthio groups at the 2 and 7 positions.
Hydroxylation: Hydroxylation reactions can be used to introduce hydroxyl groups at the 4 and 5 positions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.
Chemical Reactions Analysis
1,8-Diamino-2,7-bis(butylthio)-4,5-dihydroxyanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and butylthio groups can participate in substitution reactions, leading to the formation of various derivatives.
Condensation: The compound can undergo condensation reactions with other molecules to form larger structures.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon).
Scientific Research Applications
1,8-Diamino-2,7-bis(butylthio)-4,5-dihydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a therapeutic agent or as a component of drug delivery systems.
Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,8-Diamino-2,7-bis(butylthio)-4,5-dihydroxyanthracene-9,10-dione involves its interaction with molecular targets and pathways. The amino and butylthio groups may facilitate binding to specific enzymes or receptors, while the dihydroxyanthracene-dione core may participate in redox reactions. These interactions can modulate biological processes and lead to various effects.
Comparison with Similar Compounds
1,8-Diamino-2,7-bis(butylthio)-4,5-dihydroxyanthracene-9,10-dione can be compared with other similar compounds, such as:
1,8-Diaminoanthracene-9,10-dione: Lacks the butylthio and hydroxyl groups, which may affect its reactivity and applications.
2,7-Dibutylthioanthracene-9,10-dione: Lacks the amino and hydroxyl groups, which may influence its chemical properties and uses.
4,5-Dihydroxyanthracene-9,10-dione: Lacks the amino and butylthio groups, which may alter its biological activity and industrial applications.
The presence of amino, butylthio, and hydroxyl groups in 1,8-Diamino-2,7-bis(butylthio)-4,5-dihydroxyanthracene-9,10-dione makes it unique and versatile for various applications.
Properties
CAS No. |
88605-77-0 |
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Molecular Formula |
C22H26N2O4S2 |
Molecular Weight |
446.6 g/mol |
IUPAC Name |
1,8-diamino-2,7-bis(butylsulfanyl)-4,5-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C22H26N2O4S2/c1-3-5-7-29-13-9-11(25)15-17(19(13)23)22(28)18-16(21(15)27)12(26)10-14(20(18)24)30-8-6-4-2/h9-10,25-26H,3-8,23-24H2,1-2H3 |
InChI Key |
CJQSKUWAAUJLDH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=C(C2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=C(C=C3O)SCCCC)N)N |
Origin of Product |
United States |
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